N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide, commonly known as LY294002, is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key regulator of cellular processes such as proliferation, differentiation, and survival. LY294002 has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
LY294002 inhibits N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide by binding to its ATP-binding site, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell proliferation and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. In addition, LY294002 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of LY294002 is its high selectivity for N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide, which allows for specific inhibition of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling without affecting other signaling pathways. However, LY294002 has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
1. Combination therapy: LY294002 has been shown to enhance the efficacy of other anticancer agents in preclinical studies. Further investigation is needed to determine the optimal combination therapy for different types of cancer.
2. Targeted drug delivery: The short half-life of LY294002 can be overcome by developing targeted drug delivery systems that can deliver the drug directly to the site of action.
3. Development of more potent inhibitors: There is a need for the development of more potent and selective N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide inhibitors with improved pharmacokinetic properties.
4. Investigation of alternative targets: The inhibition of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling can have off-target effects. Further investigation is needed to identify alternative targets for therapeutic intervention in diseases where N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling is dysregulated.
Synthesemethoden
LY294002 can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzoyl chloride with 3-aminoacetophenone, followed by acetylation and methylation. The final product is obtained through a coupling reaction with 3-nitro-4-(aminomethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
LY294002 has been widely used in scientific research to study the role of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling in various cellular processes. It has also been used to investigate the therapeutic potential of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide inhibition in various diseases.
Eigenschaften
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)20-17-6-5-7-18(12-17)21(4)14(3)22/h5-13H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOJOILNXNTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.